![molecular formula C15H10Cl2O3 B2650694 (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid CAS No. 1966367-18-9](/img/structure/B2650694.png)
(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Research has been conducted on similar structures to understand their molecular behavior, vibrational modes, and structural stability through density functional theory (DFT) calculations and X-ray crystallography. For instance, Venkatesan et al. (2016) focused on a structurally related compound, investigating its crystallization, spectroscopic methods, and quantum chemical calculations to understand the stabilizing intermolecular interactions and charge transfer within the molecule (Venkatesan et al., 2016). Similarly, Mary et al. (2014) studied the conformational behavior and structural stability of another related compound, highlighting its potential for nonlinear optical properties due to its significant first hyperpolarizability (Mary et al., 2014).
Molecular Conformation and Optical Properties
Further investigations into related compounds reveal insights into molecular conformation, vibrational spectra, and optical properties. Najiya et al. (2014) synthesized and analyzed a compound, noting its hyper-conjugative interactions and charge delocalization, which contribute to its stability and optical characteristics (Najiya et al., 2014). Such research underscores the relevance of these compounds in developing materials with specific optical properties.
Synthesis and Characterization of Derivatives
The synthesis and characterization of structurally related derivatives have been explored to understand their physical and chemical properties. Sirajuddin et al. (2015) synthesized and characterized a derivative, analyzing its interaction with DNA and its potential antitumor and antioxidant activities (Sirajuddin et al., 2015). This research highlights the diverse applications of such compounds in materials science and medicinal chemistry.
Non-Linear Optical Properties
The non-linear optical (NLO) properties of related chalcones were studied by Singh et al. (2012), revealing better NLO responses compared to standard materials, indicating the potential for these compounds in developing new NLO materials (Singh et al., 2012).
Renewable Building Blocks for Materials Science
Trejo-Machin et al. (2017) investigated phloretic acid, a phenolic compound structurally related to the chemical of interest, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the value of such compounds in advancing the development of sustainable materials (Trejo-Machin et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-3-[2-chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-3-6-12(7-4-11)20-13-5-1-10(14(17)9-13)2-8-15(18)19/h1-9H,(H,18,19)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHUMNBPHPRSW-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)/C=C/C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

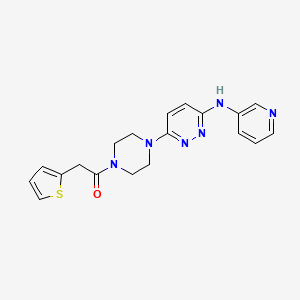
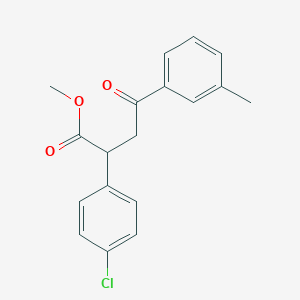
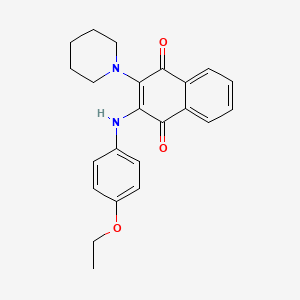
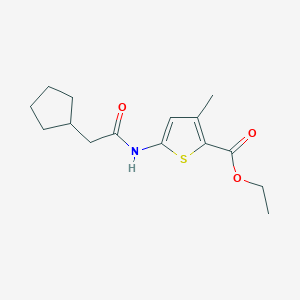
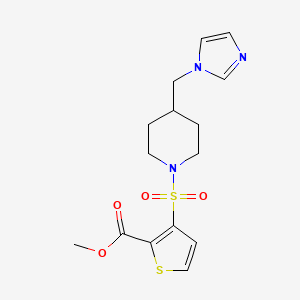
![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)
![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)

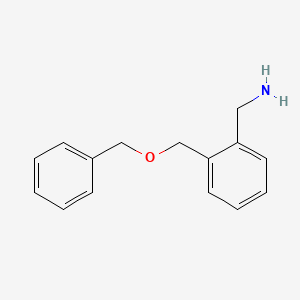
![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2650629.png)

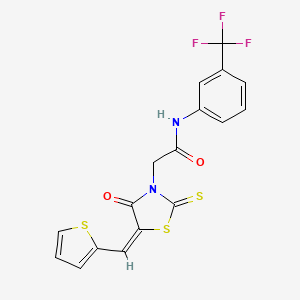
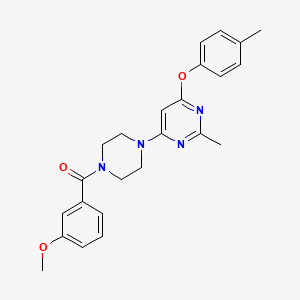
![6-Methyl-N-[(4-sulfamoylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2650634.png)